

2-Cyclopropylthiazole-5-carbaldehyde molecular structure

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Compound of Interest

Compound Name: 2-Cyclopropylthiazole-5-carbaldehyde

Cat. No.: B1419549

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An In-depth Technical Guide to **2-Cyclopropylthiazole-5-carbaldehyde**: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyclopropylthiazole-5-carbaldehyde (CAS No: 877385-86-9) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.^[1] Its molecular architecture, which combines the biologically privileged thiazole ring, the metabolically robust cyclopropyl group, and a versatile aldehyde functional handle, makes it a valuable intermediate for the synthesis of complex molecular targets.^{[1][2]} This guide provides a comprehensive technical overview of its core properties, a robust two-step synthetic pathway with mechanistic insights, its reactivity profile, and its strategic utility in the context of modern drug discovery.

The Strategic Importance of the 2-Cyclopropylthiazole-5-carbaldehyde Scaffold

The value of this molecule is derived from the synergistic interplay of its three key structural components. Understanding these components is crucial to appreciating its utility.

The Thiazole Ring: A Privileged Pharmacophore

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] This motif is present in a wide array of FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding, dipole-dipole interactions, and π -stacking with biological targets.[4] Its relative stability and the electron-rich nature of the C5 position make it an ideal scaffold for further functionalization.[5]

The Cyclopropyl Group: A Bioisosteric Advantage

The cyclopropyl moiety is frequently incorporated into drug candidates to improve their pharmacological profile. It is often used as a bioisostere for larger, more flexible alkyl groups or phenyl rings. Its key contributions include:

- **Metabolic Stability:** The strained ring is resistant to oxidative metabolism, often increasing a drug's half-life.
- **Conformational Rigidity:** It locks rotatable bonds, reducing the entropic penalty of binding to a target and potentially increasing potency and selectivity.
- **Lipophilicity Modulation:** It can fine-tune the molecule's solubility and permeability properties.

The C5-Carbaldehyde: A Versatile Synthetic Handle

The aldehyde group at the 5-position is the molecule's primary reactive center for synthetic elaboration.[6] It serves as an electrophilic site, opening a gateway to a vast number of chemical transformations, including:

- Reductive Amination to form amines.
- Wittig and related olefination reactions to form alkenes.
- Oxidation to a carboxylic acid.
- Condensation reactions to build more complex heterocyclic systems.[7]

Physicochemical & Spectroscopic Profile

Precise characterization is the cornerstone of synthetic chemistry. This section details the known physical properties and expected spectroscopic signatures of the title compound.

Core Properties

Property	Value	Source
CAS Number	877385-86-9	[8] [9] [10]
Molecular Formula	C ₇ H ₇ NOS	[1] [8]
Molecular Weight	153.20 g/mol	[1] [8] [10]
Appearance	Solid	[10]
Purity	Typically ≥95%	[1]
Storage	2-8°C, under inert gas	[1]
Synonyms	2-cyclopropyl-1,3-thiazole-5-carbaldehyde; 2-Cyclopropyl-5-formyl-1,3-thiazole	[10]

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles.[\[11\]](#)

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.
 - Aldehyde Proton (CHO): A sharp singlet is predicted in the downfield region, typically between δ 9.8-10.2 ppm.
 - Thiazole Proton (C4-H): A singlet corresponding to the lone proton on the thiazole ring should appear between δ 8.0-8.5 ppm.
 - Cyclopropyl Protons: A set of complex multiplets is expected in the upfield region. The methine proton (CH) adjacent to the thiazole ring would be around δ 2.0-2.5 ppm, while the four methylene protons (-CH₂-) would appear further upfield, likely between δ 0.8-1.5 ppm.
- ¹³C NMR Spectroscopy:

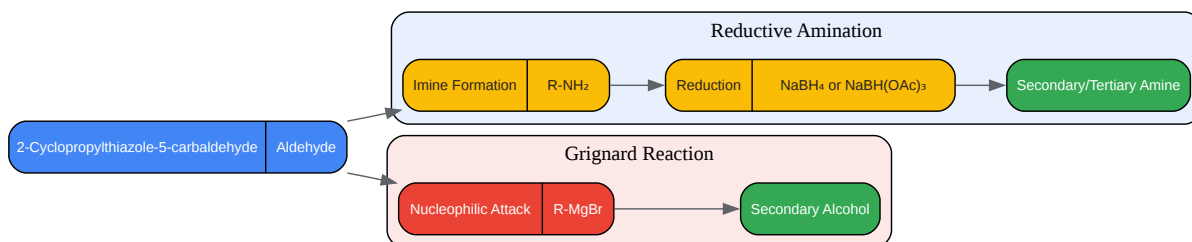
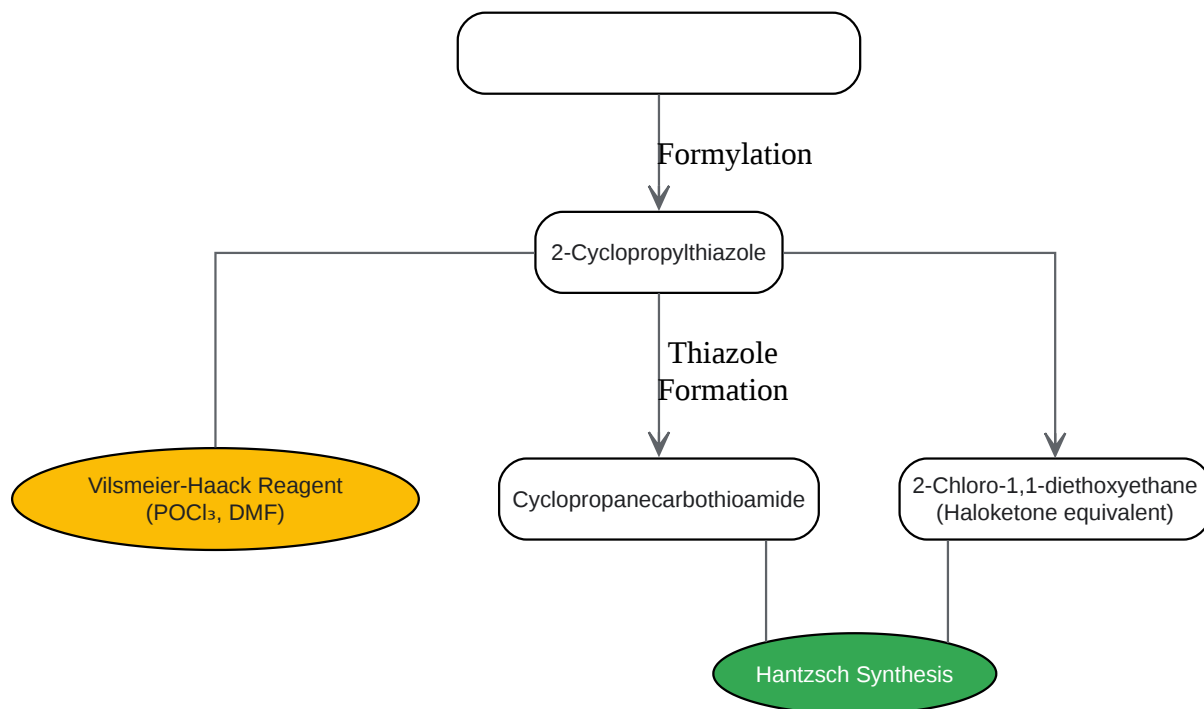
- Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, expected around δ 185-195 ppm.
- Thiazole Carbons: The three carbons of the thiazole ring would appear in the aromatic region (δ 120-170 ppm), with the C2 carbon bearing the cyclopropyl group being the most downfield.
- Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be highly shielded, appearing in the upfield region (δ 5-20 ppm).
- Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around $1680\text{-}1700\text{ cm}^{-1}$. C-H stretches for the aromatic thiazole ring and the aliphatic cyclopropyl group will also be present.
- Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion (M^+) or protonated molecule ($[M+H]^+$) peak at m/z 153.2 and 154.2, respectively.

Synthesis and Mechanistic Insight

The synthesis of **2-cyclopropylthiazole-5-carbaldehyde** can be efficiently achieved via a two-step sequence: the construction of the 2-cyclopropylthiazole core followed by formylation at the C5 position.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the C5-aldehyde bond and the thiazole ring itself, leading back to simple, commercially available starting materials.



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